molecular formula C15H16F2N2O B2813234 N-(2,4-difluorophenyl)-N'-(1-ethynylcyclohexyl)urea CAS No. 866008-68-6

N-(2,4-difluorophenyl)-N'-(1-ethynylcyclohexyl)urea

Cat. No.: B2813234
CAS No.: 866008-68-6
M. Wt: 278.303
InChI Key: WEGKUFDVJYMCGI-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-(1-ethynylcyclohexyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorine atoms and an ethynyl group in its structure suggests potential unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-(1-ethynylcyclohexyl)urea typically involves the reaction of 2,4-difluoroaniline with 1-ethynylcyclohexyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the purification process might include crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-(1-ethynylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new urea derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-(1-ethynylcyclohexyl)urea depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity, while the ethynyl group can influence its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-difluorophenyl)-N’-(1-ethynylphenyl)urea: Similar structure but with a phenyl group instead of a cyclohexyl group.

    N-(2,4-difluorophenyl)-N’-(1-propynylcyclohexyl)urea: Similar structure but with a propynyl group instead of an ethynyl group.

Uniqueness

N-(2,4-difluorophenyl)-N’-(1-ethynylcyclohexyl)urea is unique due to the combination of fluorine atoms and an ethynyl group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(1-ethynylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O/c1-2-15(8-4-3-5-9-15)19-14(20)18-13-7-6-11(16)10-12(13)17/h1,6-7,10H,3-5,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGKUFDVJYMCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCCCC1)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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